molecular formula C19H19N7O3 B2416904 1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034416-74-3

1-ethyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2416904
CAS RN: 2034416-74-3
M. Wt: 393.407
InChI Key: LGVDUDCSDBCWNB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring and a naphthyridine ring . These types of compounds are often used in medicinal chemistry due to their ability to bind to a variety of enzymes and receptors, showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the triazolo[4,3-b]pyridazine ring and the naphthyridine ring would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, compounds with similar structures have been synthesized via aromatic nucleophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have shown weak luminescent properties in solution, and exhibit ambipolar semiconductor properties .

Scientific Research Applications

Novel Heterocyclic Systems and Chemical Transformations

  • Research has explored the synthesis of new heterocyclic systems through reactions involving similar naphthyridine derivatives. These synthetic pathways often result in compounds with unique structural features and potential for further chemical modifications. For instance, the Hofmann rearrangement of certain aminonaphthyridinones led to new heterocyclic compounds with pyrrole-type reactivity, showcasing the versatility of naphthyridine derivatives in synthetic chemistry (Deady & Devine, 2006).

Antimicrobial and Antiproliferative Activities

  • Compounds structurally related to the given chemical have been synthesized and evaluated for their antimicrobial activities. For example, the synthesis of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine derivatives revealed promising antibacterial activities, indicating the potential therapeutic applications of these molecules (El-Agrody et al., 2000). Furthermore, the antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized from similar starting materials highlighted their potential as antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Synthesis of Azetidinones and Triazolones

  • The chemical transformation of ethyl 1,8-naphthyridin-2-one-3-carboxylate into azetidino[2,3-b][1,8]naphthyridin-2(1H)-ones and 1,2,4-triazolo[4,3-a][1,8]naphthyridines has been reported, further illustrating the chemical diversity achievable with naphthyridine derivatives. Some of these compounds exhibited antibacterial activity, underscoring their potential utility in developing new antimicrobial agents (Mogilaiah et al., 2003).

Mechanism of Action

The mechanism of action of this compound would likely depend on the specific target it is designed to interact with. Compounds with similar structures have shown a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential uses in medicinal chemistry. The development of new synthetic routes and the study of its interactions with various biological targets could also be areas of future research .

properties

IUPAC Name

1-ethyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c1-4-25-10-13(17(27)12-6-5-11(2)21-18(12)25)19(28)20-9-15-23-22-14-7-8-16(29-3)24-26(14)15/h5-8,10H,4,9H2,1-3H3,(H,20,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVDUDCSDBCWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=NN=C4N3N=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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